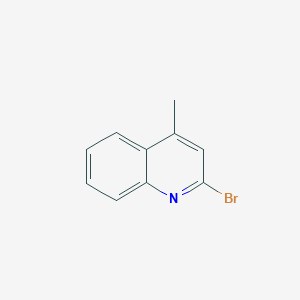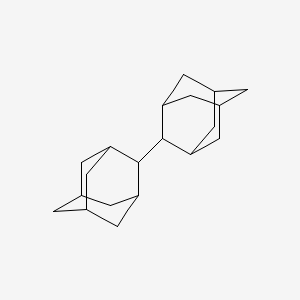
2,2'-Biadamantane
Overview
Description
2,2’-Biadamantane is a polycyclic hydrocarbon with the molecular formula C20H30. It consists of two adamantane units linked through a single carbon-carbon bond. This compound is known for its high thermal stability, rigidity, and unique structural properties, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
It’s known that this compound is widely used in organic synthesis , serving as a crucial intermediate for the construction of various frameworks of both fundamental and practical importance .
Mode of Action
2,2’-Biadamantane is a rigid core molecule . Its mode of action is primarily based on its unique molecular structure, which includes high thermal stability, rigidity, hydrophobicity, and resistance to oxidation . These properties make it an attractive building block in the synthesis of various organic compounds .
Result of Action
Its use as a building block in the synthesis of various organic compounds suggests that it may have a wide range of potential effects, depending on the specific compounds it is used to create .
Action Environment
The action, efficacy, and stability of 2,2’-Biadamantane are likely influenced by various environmental factors. For instance, its high thermal stability suggests that it may be resistant to degradation at high temperatures . Additionally, its hydrophobic nature suggests that it may be less soluble in water and more soluble in nonpolar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biadamantane typically involves the coupling of two adamantane units. One common method is the dehydrogenation of 2,2’-dihydroxyadamantane using a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the carbon-carbon bond between the adamantane units .
Industrial Production Methods: Industrial production of 2,2’-Biadamantane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization from ethanol are employed to obtain high-quality 2,2’-Biadamantane crystals .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Biadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert 2,2’-Biadamantane to its corresponding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups onto the adamantane framework.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Functionalized adamantane compounds.
Scientific Research Applications
2,2’-Biadamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use in drug delivery systems due to its rigid structure and ability to encapsulate other molecules.
Medicine: Investigated for its antiviral and anticancer properties.
Comparison with Similar Compounds
Adamantane: The parent compound of 2,2’-Biadamantane, known for its antiviral properties.
1,1’-Biadamantane: Another derivative with similar structural properties but different reactivity.
Diamantane: A higher homolog with a more complex polycyclic structure.
Uniqueness: 2,2’-Biadamantane is unique due to its specific linkage of two adamantane units, which imparts distinct chemical and physical properties. Its high thermal stability, rigidity, and ability to undergo various chemical reactions make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-adamantyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXOPFAPWKULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4C5CC6CC(C5)CC4C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183728 | |
| Record name | 2,2'-Biadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29542-62-9 | |
| Record name | 2,2'-Biadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029542629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Biadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Biadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


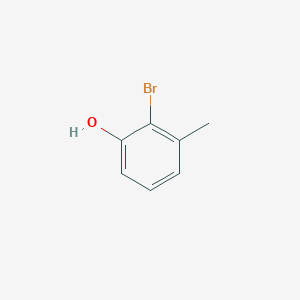
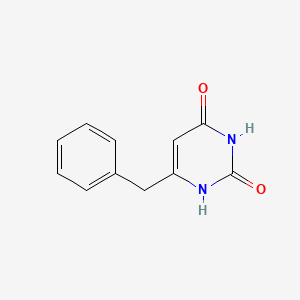
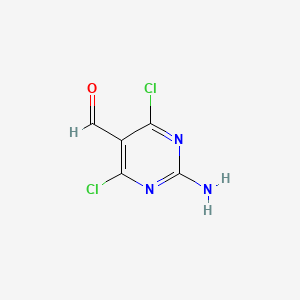


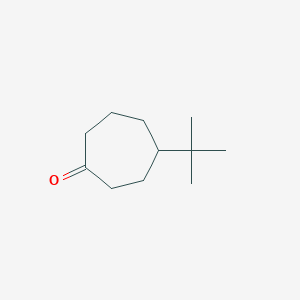

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)




